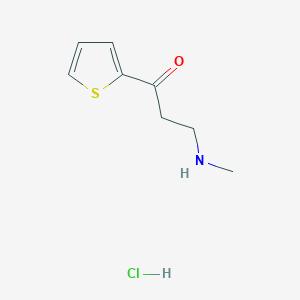

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-9-5-4-7(10)8-3-2-6-11-8;/h2-3,6,9H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOVLSVOAJYLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)C1=CC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434507 | |

| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645411-16-1 | |

| Record name | 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645411-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Methylamino)-1-(2-thienyl)propan-1-one Hydrochloride: Physicochemical Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride (CAS No: 645411-16-1), a key chemical intermediate in pharmaceutical manufacturing. The document details the compound's fundamental physicochemical properties, including its molecular weight of 205.71 g/mol . A validated, step-by-step synthesis protocol is presented, elucidating the process chemistry from common starting materials. Furthermore, this guide outlines the standard analytical methodologies for structural confirmation and purity assessment. The primary application of this compound as a critical precursor in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine, is discussed in detail. This whitepaper is intended for researchers, chemists, and drug development professionals requiring in-depth technical information on this important molecule.

Introduction

In the landscape of pharmaceutical development, the purity, characterization, and reliable synthesis of chemical intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Methylamino)-1-(2-thienyl)propan-1-one hydrochloride is a compound of significant interest, primarily serving as a well-defined starting point for the synthesis of complex APIs.

Its most notable role is as a precursor in the manufacturing of Duloxetine, a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. The synthesis of Duloxetine involves a critical stereospecific reduction of the ketone in 3-(methylamino)-1-(2-thienyl)propan-1-one to establish the required chirality in the final drug molecule.[1][2] Therefore, a thorough understanding of this intermediate's properties and synthesis is essential for process optimization, quality control, and regulatory compliance in pharmaceutical manufacturing.

Physicochemical and Structural Properties

The fundamental identity and behavior of a chemical compound are defined by its physicochemical properties. These parameters are critical for determining appropriate storage conditions, selecting suitable solvents, and designing reaction protocols.

Chemical Identity and Molecular Structure

The compound consists of a thiophene ring attached to a propanone backbone, with a methylamino group at the C3 position. The hydrochloride salt form enhances its stability and modifies its solubility profile.

| Identifier | Value | Source |

| IUPAC Name | 3-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | [3] |

| CAS Number | 645411-16-1 | [4] |

| Molecular Formula | C₈H₁₂ClNOS | [4] |

| Molecular Weight | 205.71 g/mol | |

| InChI Key | XVOVLSVOAJYLHZ-UHFFFAOYSA-N | |

| Canonical SMILES | CNCCC(=O)C1=CC=CS1.Cl | [3] |

Physical Properties

| Property | Value | Source |

| Physical Form | Solid, Light Brown | [4] |

| Solubility | Slightly soluble in Methanol | [4] |

| Storage Temperature | Room temperature; Keep in a dark place under an inert atmosphere. | [4] |

Synthesis and Process Chemistry

The most common and economically viable synthesis of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride is a two-step process. This pathway begins with a Friedel-Crafts acylation of thiophene, followed by a nucleophilic substitution with methylamine.[1][2]

Synthesis Workflow

The overall synthetic transformation is illustrated below. The initial acylation reaction forms an intermediate, 3-chloro-1-(2-thienyl)propan-1-one, which is then converted to the desired product.

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established patent literature.[1][2]

Step 1: Synthesis of 3-chloro-1-(2-thienyl)propan-1-one

-

To a cooled (0-5 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate inert solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise while maintaining the temperature.

-

Slowly add thiophene to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until reaction completion is confirmed by TLC or GC analysis.

-

Carefully quench the reaction by pouring the mixture into a vessel containing ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-thienyl)propan-1-one.

Step 2: Synthesis of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride

-

Dissolve the crude 3-chloro-1-(2-thienyl)propan-1-one from Step 1 in a suitable solvent such as ethanol or THF.[1][2]

-

Add an excess of aqueous methylamine (e.g., 40% solution) dropwise to the solution.[1]

-

Heat the reaction mixture to 60-70 °C and stir for approximately 6 hours.[1] Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the mixture and partially remove the solvent under reduced pressure.

-

The product, 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride, will often crystallize from the concentrated solution as a white to light brown solid.[1][4]

-

Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the final product.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques must be employed. These methods provide a self-validating system for quality control.

| Analytical Method | Purpose | Expected Outcome/Information |

| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | Provides a unique spectral fingerprint of the molecule, confirming the connectivity of atoms and the presence of functional groups (thiophene ring, ketone, methylamino group). |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the mass-to-charge ratio, confirming the molecular weight of the free base (169.06 g/mol ) and its fragmentation pattern. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the C=O (ketone), N-H (secondary amine), and C-S (thiophene) bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Separates the main compound from impurities, allowing for accurate determination of purity (typically >97%). |

| Gas Chromatography (GC) | Purity and Residual Solvent Analysis | An alternative method for purity assessment and can be used to detect and quantify any remaining solvents from the synthesis. |

Core Application: Intermediate for Duloxetine Synthesis

The principal industrial application of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride is its role as a key starting material for the synthesis of Duloxetine.[1][4] The process involves the stereoselective reduction of the ketone to a chiral alcohol, which is the core of the final API.

Caption: Pathway from the title compound to Duloxetine.

The critical step is the asymmetric reduction of the ketone to the (S)-alcohol, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.[1] This is often achieved using chiral reducing agents or biocatalysis to ensure high enantiomeric purity, which is essential for the pharmacological activity of Duloxetine. The resulting chiral alcohol is then coupled with 1-fluoronaphthalene in a Williamson ether synthesis to yield the final Duloxetine molecule.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 / H314 | Causes skin irritation / Causes severe skin burns and eye damage |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning / Danger |

| Pictogram | GHS07 (Exclamation Mark) |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

Conclusion

3-(Methylamino)-1-(2-thienyl)propan-1-one hydrochloride is a well-characterized chemical entity with a defined molecular weight of 205.71 g/mol . Its synthesis is robust and scalable, making it a reliable intermediate for industrial applications. While it has limited direct applications, its role as a pivotal precursor in the synthesis of Duloxetine underscores its importance to the pharmaceutical industry. The information provided in this guide offers a solid technical foundation for researchers and professionals working with this compound, from laboratory-scale synthesis to process development and quality control.

References

-

PharmaCompass. (n.d.). 3-(N-Methylamino)-1-(2-Thienyl)-1-Propanol, (-)-. PharmaCompass.com. Retrieved from [Link]

-

PubChem. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CA2513542C - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Google Patents.

- Google Patents. (n.d.). EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone. Google Patents.

-

PubChem. (n.d.). 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CA2513542C - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 2. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]

- 3. 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | C8H12ClNOS | CID 10035872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanone, 3-(MethylaMino)-1-(2-thienyl)-, hydrochloride | 645411-16-1 [chemicalbook.com]

Solubility of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, influencing everything from process chemistry and purification to formulation design and ultimate bioavailability.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. As a secondary amine hydrochloride salt, its solubility is governed by a complex interplay of its structural features—the thiophene ring, carbonyl group, and charged amine center—and the physicochemical properties of the solvent.

This document moves beyond a simple data sheet, offering a first-principles approach for researchers, chemists, and formulation scientists. We will first deconstruct the molecule's properties to build a theoretical model of its solubility behavior. This is followed by a strategic guide to solvent selection and detailed, self-validating experimental protocols for generating robust and reliable solubility data. The insights and methodologies presented herein are designed to empower drug development professionals to make informed decisions, mitigate risks associated with poor solubility, and accelerate the progression of pharmaceutical candidates.

Part 1: Molecular Profile of this compound

A foundational understanding of the target molecule's physicochemical properties is the first step in any solubility investigation.

Chemical Identity and Structure

3-(methylamino)-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound that features a thiophene ring linked to a propanone backbone, with a methylamino group at the 3-position.[2] The hydrochloride salt form is generated by reacting the secondary amine with hydrochloric acid, creating an ammonium chloride functional group. This transformation from a free base to a salt has profound implications for its physical properties, particularly solubility.[3]

-

IUPAC Name: 3-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride

-

Molecular Formula: C₈H₁₂ClNOS[4]

-

SMILES: CNC(CC(=O)C1=CC=CS1).Cl

Physicochemical Properties

The molecule's computed properties offer quantitative clues to its potential interactions with various solvents.

| Property | Value | Significance in Solubility | Source |

| Molecular Weight | 205.71 g/mol | Influences the energy required to disrupt the crystal lattice. | [4] |

| Hydrogen Bond Donor Count | 2 (from the protonated amine) | Indicates the potential to form strong hydrogen bonds with protic solvents. | [4] |

| Hydrogen Bond Acceptor Count | 2 (from the oxygen and sulfur atoms) | Indicates the potential to accept hydrogen bonds from protic solvents. | [2] |

| XLogP3 (for free base) | 0.8 | Suggests a relatively balanced hydrophilic-lipophilic character for the parent molecule. The salt form will be significantly more hydrophilic. | [2] |

Significance in Pharmaceutical Development

This compound is structurally related to key pharmaceutical intermediates and is listed as an impurity of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor.[5] Understanding its solubility is crucial for:

-

Process Chemistry: Optimizing reaction conditions and developing effective purification strategies, such as crystallization or chromatography, where solvent selection is paramount.[6]

-

Formulation Science: Designing stable dosage forms. Solubility data guides the selection of solvents or co-solvents for liquid formulations and predicts dissolution behavior in solid forms.[7]

-

Analytical Chemistry: Developing robust analytical methods (e.g., HPLC) requires dissolving the analyte in a suitable mobile phase component.

Part 2: A Theoretical Framework for Solubility

Predicting solubility begins with analyzing the intermolecular forces between the solute (the API) and the solvent. The fundamental principle is that "like dissolves like," meaning substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[8]

The Role of the Hydrochloride Salt

As an amine salt, the compound exists in a crystalline lattice with strong ionic interactions between the protonated methylammonium cation and the chloride anion. The dissolution process can be visualized as a two-step energetic process:

-

Overcoming Crystal Lattice Energy: Energy is required to break apart the strong ionic and intermolecular bonds holding the crystal together.

-

Solvation Energy: Energy is released when the individual ions and the molecule as a whole are surrounded and stabilized by solvent molecules.

Dissolution is favorable when the solvation energy is sufficient to overcome the crystal lattice energy.

Predictive Solubility Analysis Based on Structure

The structure of this compound allows for several types of interactions:

-

Ionic Interactions: The charged R-NH₂⁺-Cl⁻ center will have the strongest affinity for highly polar solvents capable of stabilizing ions, such as water or short-chain alcohols.

-

Hydrogen Bonding: The protonated amine is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This suggests favorable interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO).[9]

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the thiophene ring contribute to the molecule's overall dipole moment, favoring interactions with polar solvents (both protic and aprotic).[10]

-

Van der Waals Forces: The thiophene ring and hydrocarbon backbone can interact via weaker London dispersion forces, allowing for some limited solubility in less polar solvents.

Based on this analysis, a solubility gradient can be predicted:

-

High Solubility: Expected in highly polar protic solvents like methanol and ethanol, which can engage in ionic solvation, hydrogen bonding, and dipole-dipole interactions.

-

Moderate Solubility: Expected in polar aprotic solvents like DMSO and acetonitrile. These can solvate ions and act as hydrogen bond acceptors but cannot donate hydrogen bonds.

-

Low to Negligible Solubility: Expected in non-polar solvents like heptane or toluene, which can only interact through weak van der Waals forces and cannot effectively solvate the charged ionic portion of the molecule.[11]

Caption: Logical framework for predicting solubility based on molecular interactions.

Part 3: Strategic Selection of Organic Solvents

The choice of solvent is dictated by the intended application. The following table classifies common organic solvents and provides a rationale for their use in solubility studies of an amine hydrochloride.

| Solvent Class | Example(s) | Key Properties | Rationale for Use |

| Polar Protic | Methanol, Ethanol | High dielectric constant, H-bond donor & acceptor | Expected to be excellent solvents; useful for creating stock solutions and in formulations. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone | High dielectric constant, H-bond acceptor only | Good dissolving power, often used in chromatography (ACN) and as a universal stock solvent for screening (DMSO). |

| Ethers | Tetrahydrofuran (THF) | Moderately polar, H-bond acceptor | Can be useful in purification and synthesis where extreme polarity is not desired. |

| Halogenated | Dichloromethane (DCM) | Moderately polar, non-protic | Common in organic synthesis and chromatography, but solubility of salts is often limited. |

| Aromatic | Toluene | Non-polar | Used to assess solubility in lipophilic environments; likely a poor solvent for the hydrochloride salt. |

| Aliphatic | Heptane, Hexane | Non-polar, low dielectric constant | Used as anti-solvents for crystallization and to define the lower limit of solubility. |

Part 4: Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The gold standard for determining solubility is the equilibrium or thermodynamic shake-flask method, which measures the concentration of a saturated solution at equilibrium.[12]

Experimental Workflow: Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask equilibrium solubility method.

Detailed Protocol: Equilibrium Solubility via Shake-Flask and HPLC Analysis

This protocol provides a self-validating system for obtaining high-quality solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Calibrated analytical balance

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Vials: Add an excess amount of the solid API (e.g., 10-20 mg) to a series of 2 mL glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate at a consistent speed for 24 hours.

-

First Time Point Sampling (T=24h):

-

Remove vials from the shaker and let them stand for 30 minutes to allow the solid to settle. Alternatively, centrifuge at low speed for 5-10 minutes.

-

Carefully withdraw a small aliquot (e.g., 100 µL) of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended microparticles.

-

Perform a precise serial dilution of the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

-

Continued Equilibration: Return the original vials to the shaker and continue agitating under the same conditions.

-

Second Time Point Sampling (T=48h or 72h): Repeat step 4.

-

Quantification via HPLC:

-

Prepare a calibration curve using standards of the API of known concentrations.

-

Analyze the diluted samples from both time points by HPLC.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

-

Data Validation: Compare the calculated solubility values from the 24h and 48/72h time points. If the values are within a narrow margin of error (e.g., <5-10%), equilibrium has been reached, and the data is considered valid. If the solubility increased significantly at the later time point, equilibration was not complete, and a longer incubation time is required.

Part 5: Data Presentation and Application

The empirically determined solubility data should be compiled into a clear, comparative format.

Example Data Summary Table

| Solvent | Solvent Class | Equilibrium Solubility @ 25°C (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Tetrahydrofuran | Ether | [Experimental Value] |

| Dichloromethane | Halogenated | [Experimental Value] |

| Toluene | Aromatic | [Experimental Value] |

| Heptane | Aliphatic | [Experimental Value] |

Application in Drug Development

-

High Solubility (e.g., in Ethanol): Suggests that ethanol could be a suitable solvent or co-solvent for a liquid oral formulation or for preparing high-concentration stock solutions for preclinical testing.

-

Moderate Solubility with a Steep Temperature Dependence: This profile might be exploited for recrystallization. The compound could be dissolved in a minimal amount of hot solvent and then cooled to precipitate high-purity crystals.[13]

-

Low Solubility (e.g., in Heptane): Heptane could be used as an anti-solvent. Adding heptane to a solution of the API in a more polar solvent (like acetone) would likely induce precipitation, a common strategy for isolation and purification.

Conclusion

The solubility of this compound in organic solvents is a direct function of its ionic and polar nature. A systematic approach, combining theoretical prediction with robust experimental verification, is essential for accurately characterizing its behavior. By understanding the interplay between the solute's structural features and the solvent's properties, researchers can strategically select solvents to optimize manufacturing processes, design effective analytical methods, and develop stable pharmaceutical formulations. The methodologies outlined in this guide provide a reliable framework for generating the critical solubility data needed to advance drug development programs with confidence and scientific rigor.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10214420, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10035873, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. PubChem. [Link]

-

Tay, K. L., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

-

Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

-

Ilie, M., & Spulber, M. (2015). Organic solvents in the pharmaceutical industry. ResearchGate. [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility. Vedantu. [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. UofT Chemistry. [Link]

-

Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12053181, 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1). PubChem. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog. [Link]

-

Patal, D. (2020). Organic solvents in the pharmaceutical industry. Galenica. [Link]

-

Chemistry LibreTexts. (n.d.). Solubility and Polarity. Chemistry LibreTexts. [Link]

-

MacMillan, D., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central. [Link]

-

MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one | C8H11NOS | CID 10035873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | C8H12ClNOS | CID 10035872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 9. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of Mannich Bases in Modern Organic Synthesis: A Technical Guide

Abstract

The Mannich reaction, a cornerstone of carbon-carbon bond formation, provides a powerful pathway to β-amino carbonyl compounds, known as Mannich bases.[1][2] These structures are not merely synthetic endpoints but serve as exceptionally versatile intermediates in the construction of complex molecular architectures. For researchers in medicinal chemistry and drug development, mastering the application of Mannich bases is crucial, as they are integral to the synthesis of a vast array of pharmaceuticals, natural products, and biologically active molecules.[3][4] This guide offers an in-depth exploration of the Mannich base's role in organic synthesis, detailing its mechanistic underpinnings, diverse applications, and practical experimental considerations to empower scientists in leveraging this reaction to its full potential.

The Mannich Reaction: A Mechanistic Deep Dive

The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the nucleophile, typically an enolizable ketone or aldehyde), an aldehyde (often formaldehyde), and a primary or secondary amine.[5][6] The reaction's success hinges on the in-situ formation of a highly electrophilic iminium ion, which is the key intermediate that undergoes nucleophilic attack.

The mechanism proceeds through three primary steps:

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the aldehyde's carbonyl group.[6][7] This is followed by dehydration to generate a resonance-stabilized iminium ion (or Schiff base).[6][7][8] This step is typically acid-catalyzed, as protonation of the hydroxyl group in the hemiaminal intermediate facilitates the loss of water.

-

Enolization of the Carbonyl Compound: The active hydrogen compound, such as a ketone, tautomerizes to its enol form.[7][9] This conversion is also often facilitated by acidic or basic conditions and is critical for generating the nucleophilic species.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion.[7][8][10] This step forms the crucial new carbon-carbon bond. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final β-amino carbonyl product, the Mannich base.[9]

A key insight for the practicing chemist is that pre-formed iminium salts, such as the widely used Eschenmoser's salt (dimethylaminomethyl iodide), can offer significant advantages.[11][12] These reagents are highly electrophilic and can be used under anhydrous conditions, which often improves yields and substrate scope, particularly with less reactive nucleophiles.[12][13]

The Synthetic Versatility of Mannich Bases

The true power of the Mannich base lies in its role as a synthetic chameleon. The presence of both a carbonyl group and a tertiary amine allows for a multitude of subsequent transformations, making it a valuable hub in complex synthesis routes.

Precursors to α,β-Unsaturated Carbonyls

One of the most common and powerful applications of Mannich bases is their conversion into α,β-unsaturated ketones or aldehydes. This is typically achieved through a Hofmann elimination. The tertiary amine of the Mannich base is first quaternized by treatment with an alkylating agent, such as methyl iodide. The resulting quaternary ammonium salt is then subjected to elimination, often with a mild base, to yield the conjugated system. This two-step sequence is a reliable method for introducing a vinyl group adjacent to a carbonyl.

Building Blocks for Heterocyclic Synthesis

Mannich bases are indispensable in the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[1] The intramolecular reaction between the amine and the carbonyl group (or a derivative thereof) can be used to construct a wide variety of ring systems. For instance, the reduction of the ketone to an alcohol, followed by cyclization, can lead to substituted piperidines. This strategy has been a key step in the total synthesis of numerous alkaloids and natural products.[14][15]

Asymmetric Mannich Reactions: Accessing Chirality

The development of asymmetric Mannich reactions represents a significant leap forward, enabling the stereoselective synthesis of β-amino carbonyl compounds.[6] This is paramount in drug development, where a specific enantiomer is often responsible for the desired therapeutic effect. Two main strategies have proven highly effective:

-

Organocatalysis: Small chiral organic molecules, most notably proline and its derivatives, have emerged as powerful catalysts for the asymmetric Mannich reaction.[6][16][17] The catalyst forms a chiral enamine intermediate with the carbonyl donor, which then attacks the imine electrophile with high facial selectivity, thereby controlling the stereochemistry of the newly formed stereocenter.[6]

-

Metal Catalysis: Chiral metal complexes can also effectively catalyze asymmetric Mannich reactions, offering complementary reactivity and selectivity to organocatalysts.

| Catalyst Type | Typical Substrates | Key Feature | Stereochemical Outcome |

| (S)-Proline | Ketones, Aldehydes | Forms a chiral enamine intermediate | Often yields syn-diastereomers[6] |

| Chiral Metal Complexes (e.g., Zn, Cu) | Silyl enol ethers, Ketones | Lewis acid activation of the imine | Highly dependent on ligand design |

| Modified Proline Catalysts | Ketones, Aldehydes | Steric modifications to the catalyst backbone | Can be tuned to favor anti-diastereomers[6] |

Applications in Drug Discovery and Natural Product Synthesis

The utility of the Mannich reaction is vividly illustrated by its application in the synthesis of important therapeutic agents and complex natural products.

-

Fluoxetine (Prozac®): A key step in some syntheses of this widely used antidepressant involves a Mannich reaction to install the aminomethyl fragment.[15][18]

-

Tramadol: This synthetic opioid analgesic can be prepared using a synthetic route where the Mannich reaction is employed to construct the core aminocyclohexanol skeleton.[15]

-

Alkaloids: The Mannich reaction is biomimetic, mirroring biosynthetic pathways for many alkaloids. The classic laboratory synthesis of tropinone, the precursor to atropine, by Robert Robinson in 1917 is a landmark example of an intramolecular double Mannich reaction.[15][18]

The introduction of the basic amino group via the Mannich reaction can also serve as a strategic tool to improve the pharmacokinetic properties of a drug candidate. The resulting Mannich base can be protonated under physiological conditions, which can enhance water solubility and improve oral bioavailability.[19][20]

Experimental Protocols and Practical Considerations

Success in the laboratory requires careful attention to reaction parameters. Below are representative protocols and a discussion of common challenges.

Protocol 1: Classic Three-Component Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol details a standard Mannich reaction using a ketone, a formaldehyde source (paraformaldehyde), and a secondary amine hydrochloride salt.[21]

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the crystalline product, β-dimethylaminopropiophenone hydrochloride, by vacuum filtration.

-

Wash the crystals with cold ethanol or diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum. The free base can be obtained by neutralization with an aqueous base (e.g., NaHCO₃) and extraction.

Protocol 2: One-Pot, Catalyst-Mediated Mannich Reaction in Water

This protocol illustrates a more modern, environmentally conscious approach using water as a solvent and a recyclable catalyst.[22]

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Aromatic Amine (e.g., Aniline) (1.05 eq)

-

Ketone (e.g., Cyclohexanone) (1.5 eq)

-

Catalyst (e.g., Heteropoly Acid, 1-2 mol%)

-

Water

Procedure:

-

In a test tube or flask, dissolve the catalyst (e.g., 10 mg of H₃PW₁₂O₄₀) in water (5 mL).

-

To the stirred solution, successively add the aromatic aldehyde, the aromatic amine, and the ketone.[22]

-

Stir the resulting mixture vigorously at room temperature. Reaction times can vary from 3 to 16 hours depending on the substrates.[22]

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates or can be extracted with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer containing the catalyst can potentially be recovered and reused.

-

Purify the product by recrystallization or column chromatography.

Troubleshooting & Optimization

-

Low Yield: Poor quality reagents, especially paraformaldehyde, can hinder the reaction.[23] Ensure all reagents are fresh and pure. The reaction temperature and time are also critical; some systems require prolonged reflux to achieve good conversion.[23]

-

Side Products: If the active hydrogen compound has multiple acidic protons, bis-alkylation can occur.[10][23] This can be minimized by carefully controlling the stoichiometry, often by using the CH-acidic compound as the limiting reagent.[23] Aldol self-condensation of the ketone or aldehyde can also compete, particularly under basic conditions.[23] Using an amine hydrochloride salt helps maintain acidic conditions, which favors the Mannich pathway.[23]

-

Reaction Reversibility: The Mannich reaction is an equilibrium process. In some cases, a retro-Mannich reaction (deaminomethylation) can occur, especially at high temperatures, leading to reduced yields.

Conclusion and Future Outlook

The Mannich reaction has remained a vital tool in organic synthesis for over a century, and its importance continues to grow. The Mannich base, far from being a simple product, is a versatile and powerful synthetic intermediate. Its ability to serve as a precursor for α,β-unsaturated systems, a building block for heterocycles, and a target for stereoselective synthesis underscores its central role in modern chemistry. For professionals in drug discovery and development, a deep understanding of the Mannich reaction's mechanism, scope, and practical execution is not just beneficial—it is essential for the efficient construction of novel, biologically active compounds. Future developments will likely focus on expanding the scope of asymmetric variants, developing more sustainable and efficient catalytic systems, and integrating Mannich reactions into complex cascade sequences to build molecular complexity with even greater elegance and efficiency.[3]

References

- Mannich reaction: Significance and symbolism. (2025, October 28). Science Books.

-

Mannich Reaction. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

-

Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086-5105. Available from: [Link]

-

Mannich Reaction. Chemistry Steps. Available from: [Link]

-

Mannich reaction. Wikipedia. Available from: [Link]

-

Synthesis, Characterization and Application of Mannich Base. International Journal of Applied Chemistry. Available from: [Link]

-

Al-Obaidi, A. M. J., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available from: [Link]

-

Mannich reaction – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Mannich Reaction Mechanism. Unacademy. Available from: [Link]

-

Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. Testbook. Available from: [Link]

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available from: [Link]

-

The Mannich Reaction. ResearchGate. Available from: [Link]

-

Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 148-163. Available from: [Link]

-

Mannich Reaction Mechanism. BYJU'S. Available from: [Link]

-

Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Available from: [Link]

-

Firouzabadi, H., et al. (2006). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. Organic Letters, 8(8), 1541-1544. Available from: [Link]

-

The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. National Institutes of Health (NIH). Available from: [Link]

-

González-García, M., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Molecules, 28(22), 7552. Available from: [Link]

-

Chowdari, N. S., & Barbas, C. F. (2005). The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. The Journal of Organic Chemistry, 70(23), 9070-9076. Available from: [Link]

-

Recent advances in biological applications of mannich bases — An overview. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

Advances on Asymmetric Organocatalyzed Mannich Reactions in Aqueous and Non-aqueous Media. Bentham Science Publishers. Available from: [Link]

-

Mannich condensation reaction problems? ResearchGate. Available from: [Link]

-

The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. SciSpace. Available from: [Link]

-

One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Available from: [Link]

-

Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica. Available from: [Link]

-

Named Molecules in Organic Chemistry. NROChemistry. Available from: [Link]

-

Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Bentham Science Publishers. Available from: [Link]

-

Asymmetric Organocatalysis Explained - Nobel Prize 2021. YouTube. Available from: [Link]

-

3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses Procedure. Available from: [Link]

-

Verkade, J. M. M., et al. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 37(1), 29-41. Available from: [Link]

-

Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. National Institutes of Health (NIH). Available from: [Link]

-

The Eschenmoser Methenylation Name Reaction. MSU chemistry. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. testbook.com [testbook.com]

- 9. Overview About Mannich Reaction Mechanism [unacademy.com]

- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Named Molecules in Organic Chemistry | NROChemistry [nrochemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. gijash.com [gijash.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Thiophene-Propan-1-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The confluence of the thiophene ring and the propan-1-one linker creates a molecular scaffold of profound importance in medicinal chemistry. This guide delves into the core biological significance of this structural motif, moving beyond a simple recitation of facts to explore the underlying physicochemical and stereoelectronic properties that make it a "privileged" structure in drug design. We will dissect the role of the thiophene ring as a versatile bioisostere, examine the propan-1-one linker's contribution to pharmacokinetic and pharmacodynamic profiles, and provide evidence-based insights into its application across diverse therapeutic areas, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical framework for the creation of next-generation therapeutics.

The Thiophene Ring: More Than a Simple Heterocycle

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2][3] Its discovery by Viktor Meyer in 1882 as a contaminant in benzene hinted at its similar physicochemical properties, a concept now central to its utility.[1] Unlike benzene, however, the thiophene ring possesses unique electronic characteristics that confer significant advantages in a biological context.

Physicochemical and Electronic Landscape

The sulfur atom in the thiophene ring introduces distinct properties:

-

Aromaticity and Electron Distribution: The sulfur atom's lone pair of electrons participates in the aromatic π-system, creating an electron-rich ring that is more reactive than benzene in electrophilic substitution reactions.[1][3][4] This reactivity allows for easier functionalization, providing medicinal chemists with accessible modification sites to fine-tune a molecule's properties.[1]

-

Bioisosterism with the Phenyl Ring: Thiophene is a well-established bioisostere of the phenyl group.[1] This substitution can improve physicochemical properties, enhance metabolic stability, and modulate binding affinity for target receptors.[1] The similarity in size and shape allows it to occupy the same binding pockets, while the heteroatom introduces new potential interactions.

-

Lipophilicity and Membrane Permeability: The aromatic and hydrophobic nature of thiophene enhances lipophilicity, a critical factor for penetrating biological membranes.[1] This property is particularly crucial for drugs targeting the central nervous system (CNS), as it facilitates crossing the blood-brain barrier (BBB).[1]

The Thiophene Ring as a Pharmacophore

The thiophene moiety is not merely a structural placeholder; it is an active pharmacophore. The sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[1] Its planar structure can also contribute to effective binding with flat receptor surfaces, such as those found in kinases and DNA.[1] This versatility has led to the approval of numerous thiophene-containing drugs by the U.S. FDA across a wide range of therapeutic areas, including cardiovascular, anti-inflammatory, and neurological indications.[1]

The Propan-1-one Linker: A Functional Bridge

The propan-1-one moiety (-CH2-CH2-C(=O)-) serves as a flexible and functionally important linker. Its role extends beyond simply connecting the thiophene ring to other pharmacophoric elements.

-

Conformational Flexibility: The three-carbon chain allows for rotational freedom, enabling the molecule to adopt an optimal conformation for binding within a receptor's active site.

-

Hydrogen Bonding: The ketone's carbonyl group is a potent hydrogen bond acceptor, providing a critical anchor point for interaction with amino acid residues (e.g., serine, threonine, lysine) in a target protein.

-

Metabolic Handle: The propan-1-one structure can serve as a site for metabolic transformations, which can be strategically exploited to control the drug's half-life and clearance profile.

The combination of the thiophene ring's properties with the propan-1-one linker's functionality creates a scaffold with immense potential for targeted drug design.

Key Therapeutic Applications and Mechanisms of Action

Thiophene-propan-1-one derivatives have demonstrated significant efficacy across multiple disease models. Their biological activity is diverse, underscoring the scaffold's versatility.[2][5][6]

Antimicrobial Activity

Thiophene derivatives are recognized for their potent antimicrobial effects against a variety of pathogens, including drug-resistant strains.[2]

-

Mechanism of Action: Membrane Disruption: One of the key mechanisms involves the disruption of bacterial cell membranes. Studies on specific thiophene derivatives have shown they increase membrane permeability in Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. This disruption of the cellular barrier leads to leakage of essential components and ultimately, cell death.

-

Targeting Outer Membrane Proteins (OMPs): Molecular docking studies suggest that these compounds can bind with high affinity to essential outer membrane proteins (OMPs), such as CarO1 and OmpW. This interaction likely interferes with the protein's function, contributing to the compound's bactericidal effect. The thiophene ring, along with adjacent amide and carbonyl groups, plays a crucial role in this binding.

Experimental Protocol: Assessing Antimicrobial Activity (MIC Determination)

A standard protocol to determine the Minimum Inhibitory Concentration (MIC) is crucial for evaluating novel antimicrobial agents.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli ATCC 25922) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Compound Dilution: The thiophene-propan-1-one test compound is serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

-

Inoculation: The standardized bacterial suspension is diluted and added to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The thiophene scaffold is a common feature in molecules designed to combat cancer.[2][6][7] Thiophene-based drugs often target kinases or act as apoptosis modulators.[1]

-

Mechanism of Action: Kinase Inhibition & Apoptosis: The planar nature of the thiophene ring facilitates insertion into the ATP-binding pocket of various kinases, inhibiting their function and disrupting downstream signaling pathways essential for cancer cell proliferation and survival. Additionally, compounds like Raltitrexed, a thiophene-containing drug, function as folic acid antagonists by inhibiting thymidylate synthase, which leads to cell death.[1]

Anti-Inflammatory Activity

Several commercially available anti-inflammatory drugs, such as Tiaprofenic acid and Suprofen, incorporate a thiophene ring.[1][5] These drugs typically function as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism of Action: COX/LOX Inhibition: The primary mechanism for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response. The aromatic and hydrophobic character of the thiophene ring enhances membrane permeability, augmenting the efficacy of these agents.[1]

Neurological and CNS Applications

The lipophilicity imparted by the thiophene ring makes this scaffold particularly suitable for developing drugs that target the central nervous system.[1]

-

Example Application: An exemplary compound, the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, has been identified as a serotonin antagonist for potential use in treating Alzheimer's disease.[2] This highlights the direct application of the thiophene-propan-1-one core in neurology.

Synthesis of Thiophene-Propan-1-one Derivatives

The synthesis of these compounds relies on robust and versatile chemical reactions. The Gewald reaction is a particularly powerful method for creating highly substituted 2-aminothiophenes, which are common precursors.[4][6]

Experimental Workflow: Gewald Aminothiophene Synthesis

This workflow outlines a common method for synthesizing a 2-aminothiophene precursor, which can then be further modified to include the propan-1-one chain.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. cognizancejournal.com [cognizancejournal.com]

Methodological & Application

Application Note: Strategic Use of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one in N-Alkylation Reactions

Introduction: A Versatile Ketone Amine Building Block

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one is a bifunctional molecule featuring a secondary amine and a ketone, making it a valuable intermediate in synthetic organic chemistry.[1] It is structurally related to key precursors in the synthesis of pharmaceuticals, most notably as an intermediate for the antidepressant Duloxetine.[2][3] While its role in multi-step syntheses often involves the reduction of the ketone, the nucleophilic secondary amine provides a reactive handle for direct N-alkylation. This application note details the principles, protocols, and strategic considerations for leveraging this reactivity to construct tertiary amines, which are ubiquitous motifs in drug discovery and materials science.

The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group requires careful selection of reaction conditions to achieve selective N-alkylation. This guide provides the technical insights necessary to control this selectivity, explaining the causality behind protocol choices to ensure reproducible and high-yielding transformations.

Principles of Reactivity and Mechanistic Overview

The core of this application involves the nucleophilic substitution (SN2) reaction at the secondary amine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide).

Causality of Key Reaction Parameters:

-

Base Selection: An appropriate base is crucial. Its primary role is to deprotonate the ammonium salt formed after the initial alkylation, thereby regenerating a neutral tertiary amine.[4] This prevents the reaction from stalling and neutralizes the acid byproduct. Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are ideal as they are strong enough to deprotonate the ammonium salt without competing in the alkylation or promoting side reactions at the ketone.

-

Solvent Choice: The solvent must solubilize the starting amine (often used as a hydrochloride salt), the base, and the alkylating agent.[5] Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices. They effectively solvate the cations, enhancing the nucleophilicity of the amine and the efficacy of the base, while not interfering with the SN2 mechanism.

-

Temperature Control: Alkylation reactions are typically exothermic. While moderate heating can increase the reaction rate, excessive temperatures can lead to side reactions, such as elimination of the alkyl halide or undesired reactions involving the enolizable ketone. Room temperature to a gentle reflux (e.g., 50-80 °C) is a common and effective range.

Reaction Mechanism: N-Alkylation

The diagram below illustrates the stepwise mechanism for the N-alkylation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one with an alkyl halide (R-X).

Caption: SN2 mechanism for tertiary amine synthesis.

Detailed Experimental Protocols

Protocol 1: N-Ethylation using Ethyl Iodide

This protocol describes a standard procedure for the synthesis of 3-(diethylamino)-1-(thiophen-2-yl)propan-1-one.

Materials:

-

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (1.0 eq)[5]

-

Ethyl iodide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of starting material).

-

Reagent Addition: Stir the suspension vigorously. Add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Expert Insight: Adding the alkylating agent slowly prevents a rapid exotherm. Using a slight excess ensures the consumption of the starting amine.

-

-

Reaction: Heat the mixture to 50 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash the filter cake with a small amount of EtOAc. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in EtOAc (20 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Causality: The bicarbonate wash removes any remaining acidic byproducts. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure tertiary amine.

Protocol 2: N-Benzylation using Benzyl Bromide

This protocol outlines the synthesis of 3-(benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-one, demonstrating the utility with a more sterically demanding alkylating agent.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (15 mL per gram).

-

Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to liberate the free base.

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature for 12-18 hours.

-

Expert Insight: Benzyl bromide is less reactive than ethyl iodide, and this reaction proceeds efficiently at room temperature without significant side product formation, although it requires a longer reaction time.

-

-

Monitoring: Monitor the reaction by TLC (8:2 Hexane:EtOAc) or LC-MS.

-

Work-up: a. Quench the reaction by pouring the mixture into a separatory funnel containing deionized water (40 mL). b. Extract the aqueous layer with diethyl ether (3 x 25 mL). c. Combine the organic extracts and wash with brine (2 x 20 mL).

-

Causality: DMF is water-soluble, allowing for its removal during the aqueous work-up. Diethyl ether is used for extraction due to the higher polarity of the product compared to the previous example.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue via flash chromatography on silica gel.

Data Presentation and Expected Results

The following table summarizes typical outcomes for the alkylation protocols described. Actual yields may vary based on reaction scale and purity of reagents.

| Product Name | Alkylating Agent | Typical Yield | Purity (by ¹H NMR) | Key Analytical Data (Expected) |

| 3-(Diethylamino)-1-(thiophen-2-yl)propan-1-one | Ethyl Iodide | 80-90% | >95% | ¹H NMR (CDCl₃): δ ~1.05 (t, 6H), 2.60 (q, 4H), 2.8-3.1 (m, 4H), 7.1-7.7 (m, 3H, thiophene). MS (ESI+): m/z = 226.1 [M+H]⁺ |

| 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-one | Benzyl Bromide | 75-85% | >95% | ¹H NMR (CDCl₃): δ ~2.25 (s, 3H), 2.7-3.1 (m, 4H), 3.60 (s, 2H), 7.1-7.7 (m, 8H, thiophene + Ph). MS (ESI+): m/z = 260.1 [M+H]⁺ |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficient or weak base. 3. Starting material not in free base form. | 1. Use fresh or purified alkyl halide. 2. Ensure base is anhydrous and use a stronger base if necessary (e.g., DBU, carefully). 3. If starting with HCl salt, ensure sufficient base ( >2 eq) is used. |

| Formation of Side Products | 1. Over-alkylation (quaternary salt). 2. Elimination of alkyl halide. 3. Reaction at the ketone. | 1. Use a stoichiometric amount or slight deficiency of the alkylating agent. 2. Lower the reaction temperature. 3. Use non-nucleophilic bases and avoid protic solvents. |

| Difficult Purification | 1. Product is highly polar. 2. Co-elution with starting material. | 1. Use a more polar solvent system for chromatography (e.g., add MeOH to DCM). 2. Ensure the reaction goes to completion; consider an alternative work-up to remove unreacted amine. |

Workflow Visualization

The general workflow for performing and analyzing an N-alkylation reaction is depicted below.

Caption: Standard laboratory workflow for N-alkylation.

Safety and Handling

-

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one and its derivatives should be handled in a well-ventilated fume hood. Assume they are harmful if swallowed or inhaled and may cause skin/eye irritation.[2]

-

Alkylating agents like ethyl iodide and benzyl bromide are toxic, lachrymatory, and potential carcinogens. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bases and solvents carry their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one is a readily available and highly effective substrate for N-alkylation reactions. By carefully selecting a non-nucleophilic base, a polar aprotic solvent, and appropriate temperature controls, the secondary amine can be selectively converted into a wide range of tertiary amines in high yield. The protocols and principles outlined in this document provide a robust foundation for researchers to successfully employ this versatile building block in pharmaceutical and chemical synthesis programs.

References

-

El-Gendy, M. A. A. (2010). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from: [Link]

-

DeAngelis, A., & Wuest, W. M. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic-Chemistry.org. Retrieved from: [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from: [Link]

Sources

- 1. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one | C8H11NOS | CID 10035873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol Guide: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol via Ketone Reduction

Abstract: This document provides a comprehensive guide for the chemical reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one to the corresponding alcohol, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This chiral alcohol is a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering detailed protocols for both racemic and stereoselective synthesis. The underlying principles of each method are discussed to provide a clear rationale for experimental choices, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Importance

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a vital chiral building block in medicinal chemistry.[2] Its structure, featuring a thiophene ring and a β-amino alcohol moiety, makes it a precursor for compounds targeting adrenergic and serotonergic pathways.[3] Specifically, the (S)-enantiomer is a key intermediate for the antidepressant Duloxetine.[1] The synthesis of this alcohol is primarily achieved through the reduction of its corresponding ketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

The stereochemistry of the final alcohol product is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the choice of reduction protocol—whether to produce a racemic mixture for subsequent resolution or to directly synthesize the desired enantiomer—is a critical strategic decision in the drug development pipeline. This guide will detail three primary reduction strategies:

-

Achiral Reduction: A straightforward and cost-effective method yielding a racemic mixture of the alcohol.

-

Catalytic Asymmetric Reduction: An elegant and efficient method to directly produce an enantiomerically enriched product.

-

Biocatalytic Reduction: A highly selective enzymatic approach for producing enantiopure compounds.

General Reaction Scheme

The fundamental transformation discussed in this guide is the reduction of a ketone to a secondary alcohol. This involves the addition of a hydride equivalent to the carbonyl carbon.

Caption: General reduction of the ketone to the alcohol.

Protocol I: Achiral Reduction using Sodium Borohydride

This protocol describes a robust and scalable method for producing racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Scientific Principle and Mechanistic Insight

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4] The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone.[2][5] This forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the protic solvent (e.g., methanol or ethanol) during the reaction or in a separate workup step, yields the final alcohol.[2] Since the ketone is prochiral and the hydride can attack from either face of the planar carbonyl group with equal probability, the product is a racemic mixture of the (R) and (S) enantiomers.[6]

Caption: Simplified mechanism of ketone reduction by NaBH₄.

Detailed Experimental Protocol

Materials:

-

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Sodium hydroxide (NaOH), 1 M solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reduction: While maintaining the temperature below 10 °C, add 2.0 g of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 20 mL of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of 1 M NaOH to basify the solution to pH > 12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as an oil or low-melting solid.

Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).

Protocol II: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

This protocol provides a method for the direct synthesis of an enantiomerically enriched alcohol, which is highly valuable for pharmaceutical applications.